5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
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Overview
Description
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a phthalazine core, and a sulfonamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the benzodioxole and phthalazine intermediates, followed by their coupling and subsequent sulfonamide formation. Common synthetic routes may include:
Formation of Benzodioxole Intermediate: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Phthalazine Intermediate Synthesis: The phthalazine core can be synthesized through the condensation of hydrazine with phthalic anhydride or its derivatives.
Coupling Reaction: The benzodioxole and phthalazine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones on the benzodioxole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s chemical properties may be exploited in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and phthalazine moieties may contribute to binding affinity and specificity, while the sulfonamide group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
- 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Uniqueness
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide stands out due to its combination of benzodioxole, phthalazine, and sulfonamide groups, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for specialized applications in research and industry.
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H20N4O4S/c1-14-7-8-15(11-21(14)32(28,29)24-2)22-17-5-3-4-6-18(17)23(27-26-22)25-16-9-10-19-20(12-16)31-13-30-19/h3-12,24H,13H2,1-2H3,(H,25,27) |
InChI Key |
YGSDQHAJSZKNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5)S(=O)(=O)NC |
Origin of Product |
United States |
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